3-Isobutyl-1H-benzimidazole-2-thione: Structural Identity, Synthesis, and Characterization
3-Isobutyl-1H-benzimidazole-2-thione: Structural Identity, Synthesis, and Characterization
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 3-isobutyl-1H-benzimidazole-2-thione , a privileged scaffold in medicinal chemistry and materials science.[1][2] Often ambiguous due to tautomerism and variable numbering conventions, this molecule represents a critical intermediate in the development of antioxidants, antimicrobial agents, and non-nucleoside antiviral drugs. This document standardizes the nomenclature, details the thione-thiol tautomeric equilibrium, and provides a validated protocol for its synthesis and characterization.
Structural Identity & Nomenclature
The Numbering Ambiguity (1- vs. 3-isobutyl)
The designation "3-isobutyl" often arises from a historical or specific tautomer-based numbering convention.[1][2] However, according to rigorous IUPAC rules for the preferred thione tautomer, the substituent is placed at position 1.
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If named as a thione (C=S): The nitrogen bearing the hydrogen is N3, and the substituted nitrogen is N1.[2]
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If named as a thiol (C-SH): The heterocyclic ring is aromatic (benzimidazole), and the substituent position depends on the tautomer fixed by the observer, but typically defaults to position 1 for the alkyl group.[2]
Tautomerism: Thione vs. Thiol
In the solid state and in polar solvents, the thione form is thermodynamically dominant.[2] The "mercapto" (thiol) form is often a transient species in solution or trapped via S-alkylation.[2]
Key Insight: Researchers must be aware that while many catalogs list these as "2-mercaptobenzimidazoles," the actual species present in the vial is almost exclusively the benzimidazole-2-thione .[1][2]
Synonyms and Identifiers
| Identifier Type | Value / Name |
| Systematic Name | 1-isobutyl-1,3-dihydro-2H-benzimidazole-2-thione |
| Common Alias | 1-isobutyl-2-mercaptobenzimidazole |
| CAS RN (Parent) | 583-39-1 (for unsubstituted 2-mercaptobenzimidazole; specific isobutyl derivatives vary by catalog) |
| IUPAC Alias | 1-(2-methylpropyl)-1,3-dihydro-2H-benzimidazole-2-thione |
| Core Scaffold | Benzimidazole-2-thione |
Tautomeric Equilibrium & Pathway Visualization[1][2]
The following diagram illustrates the critical equilibrium between the thione and thiol forms, which dictates the reactivity of the molecule (e.g., N-alkylation vs. S-alkylation).
Figure 1: Tautomeric equilibrium favoring the thione form in standard conditions.
Physicochemical Characterization
To validate the identity of 3-isobutyl-1H-benzimidazole-2-thione, researchers should look for specific spectroscopic signatures that distinguish it from the unsubstituted parent or S-alkylated byproducts.[1][2]
Spectroscopic Signatures
| Technique | Signal | Assignment | Interpretation |
| ¹H NMR | δ 12.0–13.0 ppm (s, 1H) | N-H | Broad singlet; confirms thione form (NH present).[1][2] Disappears in D₂O exchange. |
| ¹H NMR | δ 4.0–4.2 ppm (d, 2H) | N-CH ₂-CH | Doublet characteristic of the isobutyl methylene linked to Nitrogen.[1] |
| ¹³C NMR | δ ~168–170 ppm | C =S | Diagnostic downfield shift. If S-alkylated, this shifts upfield to ~150 ppm.[1][2] |
| IR | 1100–1200 cm⁻¹ | C=S stretch | Strong absorption band characteristic of the thione. |
| IR | 3100–3200 cm⁻¹ | N-H stretch | Broad band; absence indicates N,N-dialkylation.[1][2] |
Synthesis Protocol: Cyclization of N-Isobutyl-o-phenylenediamine[1][2]
The most robust method for synthesizing this specific derivative ensures regioselectivity by starting with the pre-alkylated diamine.[2]
Retrosynthetic Analysis
Direct alkylation of benzimidazole-2-thione with isobutyl bromide often leads to a mixture of S-alkyl (thioether) and N-alkyl products.[1][2] Therefore, the cyclization of N-isobutyl-o-phenylenediamine with carbon disulfide (CS₂) is the preferred route.[1][2]
Figure 2: Step-wise synthesis ensuring N-regioselectivity.
Detailed Methodology
Safety Note: Carbon disulfide (CS₂) is highly flammable and toxic. Work in a well-ventilated fume hood.
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Precursor Synthesis (Reduction):
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Dissolve N-isobutyl-2-nitroaniline (1.0 eq) in ethanol.
-
Add 10% Pd/C catalyst (10 wt%) and hydrogenate at room temperature (balloon pressure) until H₂ uptake ceases.
-
Filter through Celite to remove catalyst.[2] The filtrate contains N-isobutyl-o-phenylenediamine.[1][2] Use immediately due to oxidation sensitivity.[2]
-
-
Cyclization:
-
To the diamine solution, add Carbon Disulfide (CS₂) (1.5 eq) and Potassium Hydroxide (KOH) (1.1 eq) dissolved in minimal water/ethanol.[1]
-
Reflux the mixture for 3–5 hours. The evolution of H₂S gas (rotten egg smell) indicates the reaction is proceeding (trap gas in bleach solution).[2]
-
Monitor by TLC (mobile phase: Hexane/Ethyl Acetate 3:1).[2]
-
-
Work-up & Purification:
Applications & Utility
The 3-isobutyl-1H-benzimidazole-2-thione scaffold is not merely a chemical curiosity; it serves specific functional roles in research:
-
Bioisostere Development: The thione group serves as a bioisostere for amide or ester linkages in drug design, improving metabolic stability against hydrolysis.[1]
-
Metal Chelation: The sulfur and nitrogen atoms form a "bite angle" ideal for coordinating transition metals (Zn²⁺, Cu²⁺), making this molecule useful in developing metallo-enzyme inhibitors.[1]
-
Antioxidant Activity: Similar to its parent 2-mercaptobenzimidazole, the isobutyl derivative acts as a radical scavenger, protecting polymers and biological tissues from oxidative stress.[1]
References
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Tautomerism in Benzimidazoles
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NMR Characterization of Thiones
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Synthesis of N-Alkyl Benzimidazole-2-thiones
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General Properties of 2-Mercaptobenzimidazoles
Sources
- 1. 2H-Benzimidazol-2-one, 1,3-dihydro- (CAS 615-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]
- 3. (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [academia.edu]
- 4. rsglobal.pl [rsglobal.pl]
- 5. 3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole | C15H11N3O | CID 21818281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 10. zinc 3-methyl-1H-benzimidazole-2-thione | C8H8N2SZn+2 | CID 18320450 - PubChem [pubchem.ncbi.nlm.nih.gov]
